Cas no 73039-97-1 (1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester)
1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester
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- Inchi: 1S/C10H16O3/c1-3-12-9(11)8-10(13-8)6-4-5-7(10)2/h7-8H,3-6H2,1-2H3
- InChI Key: SWROFXZRJINZSV-UHFFFAOYSA-N
- SMILES: O1C2(CCCC2C)C1C(OCC)=O
1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362531-500mg |
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 95% | 500mg |
¥6142.00 | 2024-07-28 | |
| Ambeed | A1123439-1g |
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 95% | 1g |
$584.0 | 2025-04-17 | |
| Enamine | EN300-699738-0.05g |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 0.05g |
$683.0 | 2023-03-10 | ||
| Enamine | EN300-699738-0.1g |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 0.1g |
$715.0 | 2023-03-10 | ||
| Enamine | EN300-699738-0.25g |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 0.25g |
$748.0 | 2023-03-10 | ||
| Enamine | EN300-699738-0.5g |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 0.5g |
$781.0 | 2023-03-10 | ||
| Enamine | EN300-699738-1.0g |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-699738-2.5g |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 2.5g |
$1594.0 | 2023-03-10 | ||
| Enamine | EN300-699738-5.0g |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 5.0g |
$2360.0 | 2023-03-10 | ||
| Enamine | EN300-699738-10.0g |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-97-1 | 10.0g |
$3500.0 | 2023-03-10 |
1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester Suppliers
1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester
Comprehensive Overview of 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester (CAS No. 73039-97-1)
The compound 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester (CAS No. 73039-97-1) is a specialized organic molecule with a unique spirocyclic structure. This ester derivative is gaining attention in pharmaceutical and agrochemical research due to its potential as a building block for more complex molecules. The spirocyclic core of this compound provides rigidity and conformational constraints, making it valuable for drug design and material science applications.
In recent years, researchers have focused on spirocyclic compounds like 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester for their ability to modulate biological targets with high specificity. The presence of both an ester group and a spirocyclic framework in this molecule offers versatile reactivity, enabling its use in multi-step synthetic routes. Its ethyl ester functionality makes it particularly useful for prodrug development, a hot topic in modern medicinal chemistry.
The synthesis of CAS 73039-97-1 typically involves cyclization strategies to construct the challenging spiro[2.4]heptane skeleton. Advanced techniques such as asymmetric catalysis and flow chemistry are being explored to improve the efficiency of its production. Many researchers are investigating whether 1-Oxaspiro[2.4]heptane derivatives could serve as privileged scaffolds for kinase inhibitors or GPCR modulators, addressing current demands in targeted therapy development.
From a structural perspective, the 4-methyl substitution on the 1-Oxaspiro[2.4]heptane core introduces steric effects that can influence both the compound's physical properties and biological activity. This feature has led to growing interest in structure-activity relationship (SAR) studies involving this molecular framework. The compound's ethyl ester group also provides opportunities for further derivatization through hydrolysis or transesterification reactions.
In material science applications, the rigid spirocyclic structure of 73039-97-1 has shown promise for developing novel polymers with enhanced thermal stability. Researchers are examining how such constrained ring systems might improve the performance characteristics of specialty materials. The compound's potential in creating bio-based polymers aligns well with current sustainability trends in the chemical industry.
Analytical characterization of 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester typically involves advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the unique spatial arrangement of atoms in this spirocyclic system. Recent publications have highlighted the compound's distinctive spectroscopic signatures, which aid in its identification and purity assessment.
The pharmaceutical industry's growing interest in spirocyclic scaffolds has increased demand for compounds like CAS 73039-97-1. These structures often demonstrate improved metabolic stability and membrane permeability compared to their non-constrained analogs. As drug discovery shifts toward more complex molecular architectures, 1-Oxaspiro[2.4]heptane derivatives are positioned to play an important role in next-generation therapeutic development.
Environmental and safety assessments of 73039-97-1 indicate that proper handling procedures should be followed, as with all chemical substances. While not classified as hazardous under standard regulations, appropriate laboratory practices are recommended when working with this compound. Researchers are encouraged to consult material safety data sheets for specific handling guidelines.
Future research directions for 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester may explore its potential in asymmetric synthesis or as a chiral auxiliary. The compound's three-dimensional structure offers opportunities for creating stereochemically complex molecules, addressing current challenges in enantioselective synthesis. These applications could prove valuable for developing single-enantiomer pharmaceuticals.
In conclusion, CAS No. 73039-97-1 represents an interesting case study in the utility of spirocyclic compounds for both life sciences and materials applications. Its unique structural features and synthetic versatility make it a valuable tool for researchers across multiple disciplines. As the scientific community continues to explore complex molecular architectures, compounds like 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester will likely see expanded applications in cutting-edge research.
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